Home > Products > Screening Compounds P6457 > PTH-(1-34) (rat)
PTH-(1-34) (rat) -

PTH-(1-34) (rat)

Catalog Number: EVT-10954439
CAS Number:
Molecular Formula: C180H291N55O48S2
Molecular Weight: 4058 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parathyroid Hormone (1-34), commonly referred to as PTH-(1-34), is a synthetic peptide that represents the first 34 amino acids of the full-length human parathyroid hormone. It plays a crucial role in calcium homeostasis and bone metabolism. This compound is primarily derived from rat sources for research purposes, allowing for the study of its physiological effects in various experimental models.

Source

PTH-(1-34) is synthesized using recombinant DNA technology, which allows for the production of this peptide in laboratory settings. The peptide can be obtained from various biochemical suppliers, such as Bachem Biochemicals and Peninsula Labs, which provide high-purity preparations suitable for research and therapeutic applications .

Classification

PTH-(1-34) is classified as a polypeptide hormone. It falls under the category of endocrine signaling molecules that regulate calcium and phosphate metabolism in the body. Its mechanism of action primarily involves binding to specific receptors on target cells, leading to various biological responses.

Synthesis Analysis

Methods

The synthesis of PTH-(1-34) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin that has a protected amino acid attached. Subsequent amino acids are added one at a time, with each addition followed by deprotection and washing steps.
  2. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and structure.
Molecular Structure Analysis

Structure

PTH-(1-34) has a specific linear sequence of amino acids that corresponds to its biological activity. The structure can be represented as follows:

Amino Acid Sequence Ser1 Gly2 Glu3 Asp4 Lys5 Gly6 Gln7 Ala8 Thr9 Cys10 Gly11 Gln12 Ser13 Thr14 Asp15 Tyr16 Val17 Gly18 Lys19 Phe20 Gly21 Gly22 Asp23 His24 Ser25 Leu26 Ile27 Thr28 Lys29 Ala30 Pro31 Leu32 Tyr33 Thr34\text{Amino Acid Sequence }\text{Ser1 Gly2 Glu3 Asp4 Lys5 Gly6 Gln7 Ala8 Thr9 Cys10 Gly11 Gln12 Ser13 Thr14 Asp15 Tyr16 Val17 Gly18 Lys19 Phe20 Gly21 Gly22 Asp23 His24 Ser25 Leu26 Ile27 Thr28 Lys29 Ala30 Pro31 Leu32 Tyr33 Thr34}

Data

The molecular weight of PTH-(1-34) is approximately 4115.0 Da, and it has a theoretical isoelectric point (pI) of around 7.0.

Chemical Reactions Analysis

Reactions

PTH-(1-34) engages in several biochemical reactions upon binding to its receptor, the parathyroid hormone receptor 1 (PTH1R). These reactions include:

  • Signal Transduction: Activation of adenylate cyclase leads to increased levels of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA).
  • Phospholipase D Activation: PTH-(1-34) can stimulate phosphatidylcholine hydrolysis through phospholipase D pathways, influencing cellular signaling processes .

Technical Details

The interaction between PTH-(1-34) and its receptor initiates a cascade of intracellular signaling events that ultimately affect gene expression related to bone remodeling and calcium metabolism.

Mechanism of Action

Process

PTH-(1-34) exerts its effects primarily through the activation of PTH1R on osteoblasts and osteocytes, leading to:

  1. Increased Bone Formation: Promotes osteoblast proliferation and differentiation.
  2. Calcium Mobilization: Enhances renal tubular reabsorption of calcium and stimulates intestinal absorption.
  3. Bone Resorption Modulation: Inhibits osteoclast formation indirectly by increasing osteoprotegerin levels.

Data

Studies have shown that PTH-(1-34) administration results in significant increases in bone mineral density and improvements in bone structure in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various buffers; stability can be affected by pH and temperature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires proper storage conditions (e.g., refrigeration).
  • pH Sensitivity: Optimal activity often observed within a specific pH range (around neutral).

Relevant data indicate that maintaining proper storage conditions is crucial for preserving the activity of PTH-(1-34).

Applications

Scientific Uses

PTH-(1-34) has several significant applications in research and clinical settings:

Introduction and Biological Context of Parathyroid Hormone-(1-34) (rat)

Parathyroid Hormone-(1-34) (rat), hereafter denoted as rat Parathyroid Hormone-(1-34), constitutes the biologically active N-terminal fragment of full-length Parathyroid Hormone. This 34-amino-acid peptide retains the capacity to activate Parathyroid Hormone type 1 receptors, thereby modulating calcium-phosphate homeostasis and bone metabolism in rodent models. Its structural and functional properties have been extensively characterized to elucidate fundamental mechanisms of bone anabolism and calcium regulation, providing critical insights into skeletal physiology and potential therapeutic applications for bone-wasting disorders.

Structural Characterization and Species Specificity

Rat Parathyroid Hormone-(1-34) exhibits a defined primary sequence (Ala-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ala-Ser-Val-Glu-Arg-Met-Gln-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) with a molecular weight of 4057.7 Da and ≥95% purity in research preparations [3] [8]. The peptide features α-helical domains within its N-terminal (residues 1–6) and C-terminal (residues 24–32) regions, stabilized by hydrophobic interactions and hydrogen bonding networks. Two methionine residues at positions 8 and 18 contribute to oxidative susceptibility, potentially altering receptor-binding kinetics upon modification to methionine sulfoxides [9]. Crystallographic analyses confirm that the N-terminal domain (residues 1–9) engages the receptor’s juxtamembrane region, whereas the C-terminal domain (residues 15–34) mediates high-affinity binding via electrostatic and van der Waals interactions [1] [5].

Table 1: Structural Attributes of Rat Parathyroid Hormone-(1-34)

CharacteristicDetail
Molecular FormulaC₁₈₀H₂₉₁N₅₅O₄₈S₂
Molecular Weight4057.7 Da
Isoelectric Point~10.5 (predicted)
Solubility>1 mg/mL in aqueous buffers
Key Functional ResiduesMet⁸, Met¹⁸ (oxidation-sensitive); His²³ (zinc coordination)
Secondary StructureN-terminal/C-terminal α-helices (residues 1–6, 24–32)

Species specificity manifests in distinct receptor-binding profiles. Rat Parathyroid Hormone-(1-34) binds the rat Parathyroid Hormone type 1 receptor with a dissociation constant (Kd) of 11.9 ± 1.9 nM, marginally lower than human Parathyroid Hormone type 1 receptor affinity (Kd = 16.5 ± 1.3 nM) [1] [5]. Crucially, rat Parathyroid Hormone-(1-34) fails to activate central nervous system Parathyroid Hormone-related peptide receptors in rats, which respond exclusively to Parathyroid Hormone-related peptide-(1–34) (Kd = 36.4 nM) [2]. This discrimination arises from sequence variations at residues 23–28 (Trp²³–Tyr²⁸ in rat Parathyroid Hormone-(1-34) versus divergent Parathyroid Hormone-related peptide motifs), impeding cross-reactivity in neuroendocrine pathways.

Endogenous Physiological Roles in Rodent Calcium Homeostasis

Rat Parathyroid Hormone-(1-34) orchestrates systemic calcium regulation via dual-phase responses: rapid (minutes-hours) mobilization of bone calcium reservoirs and renal calcium reabsorption, and sustained (days-weeks) promotion of osteoblast-mediated bone formation. Acute exposure stimulates Gαs-coupled adenosine 3',5'-cyclic monophosphate production in renal tubules and osteocytes, enhancing transient calcium influx. Chronically, intermittent administration triggers Wnt pathway activation and RANKL suppression, shifting bone remodeling toward net accretion [6] [7].

In aged osteopenic rats, rat Parathyroid Hormone-(1-34) administration (15 nmol/kg daily) elevated bone mineral density by 25–40% and augmented cortical thickness by 18% after 56 days. Biomechanical testing revealed concomitant improvements in bone strength parameters: ultimate load (+32%), energy absorption (+41%), and stress resistance (+28%) [6]. Histomorphometry demonstrated intracortical cavity infilling and elevated periosteal/endosteal bone formation rates, indicating robust anabolism across skeletal compartments.

Table 2: Bone Anabolic Effects of Rat Parathyroid Hormone-(1-34) in Rodent Models

ParameterChange vs. ControlsExperimental Model
Trabecular Bone Volume (BV/TV)+106%Ovariectomized rats [8]
Cortical Cross-Sectional Area+22%Aged rats [6]
Ultimate Load (Femur)+32%Aged rats [6]
Mineral Apposition Rate+200%Young rats [7]

Beyond mineral metabolism, rat Parathyroid Hormone-(1-34) modulates cardiovascular tone. Unlike human Parathyroid Hormone-(1-34), the rat peptide induces vasorelaxation via a hypotensive C-terminal epitope (residues 24–28). Oxidation of Met¹⁸ ablates this function without impairing hypercalcemic efficacy, confirming functional domain segregation within the molecule [9].

Comparative Biology: Rodent versus Human Parathyroid Hormone Fragment Bioactivity

Rat and human Parathyroid Hormone-(1-34) share 88% sequence homology, yet exhibit divergent bioactivity profiles. Human Parathyroid Hormone-(1-34) elevates serum calcium 1.5-fold more potently than rat Parathyroid Hormone-(1-34) in rats, attributable to enhanced Parathyroid Hormone type 1 receptor residency time [7]. Conversely, rat Parathyroid Hormone-(1-34) demonstrates superior osteoanabolic efficacy in murine systems, increasing lumbar vertebral compressive strength by 300% versus 220% for human Parathyroid Hormone-(1-34) at equimolar doses [7].

Receptor cross-reactivity studies reveal species-specific nuances. Both peptides bind rat Parathyroid Hormone type 1 receptor comparably (Kd ≈ 12–17 nM), activating Gαs and inositol triphosphate pathways with similar efficacy [1] [5]. However, the human peptide exhibits diminished affinity for rat central nervous system Parathyroid Hormone-related peptide receptors (IC50 >500 nM), while rat Parathyroid Hormone-(1-34) retains partial agonism (IC50 = 210 nM) [2]. These distinctions necessitate cautious interpretation of rodent data for human therapeutic translation.

Cardiovascular responses diverge markedly: rat Parathyroid Hormone-(1-34) lowers blood pressure via endothelium-dependent nitric oxide release, whereas human Parathyroid Hormone-(1-34) exerts neutral or pressor effects in rats [9]. This discrepancy localizes to residues 25–27 (Arg-Lys-Lys in rat versus Lys-Val-Lys in human), determining vascular receptor engagement. Such species-specific physiology underscores the imperative of contextualizing experimental outcomes within the limitations of cross-species peptide-receptor interactions.

Properties

Product Name

PTH-(1-34) (rat)

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C180H291N55O48S2

Molecular Weight

4058 g/mol

InChI

InChI=1S/C180H291N55O48S2/c1-23-96(18)145(235-160(264)115(50-55-140(246)247)212-172(276)131(83-236)231-176(280)142(93(12)13)232-146(250)97(19)184)177(281)216-113(48-53-135(187)240)157(261)219-121(68-91(8)9)164(268)214-117(57-64-285-22)159(263)224-125(73-102-80-195-86-202-102)167(271)225-127(75-136(188)241)169(273)217-118(65-88(2)3)148(252)200-82-138(243)205-106(41-29-32-58-181)149(253)223-124(72-101-79-194-85-201-101)166(270)220-119(66-89(4)5)161(265)204-98(20)147(251)230-132(84-237)173(277)234-143(94(14)15)174(278)215-114(49-54-139(244)245)154(258)208-109(44-35-61-197-179(190)191)152(256)213-116(56-63-284-21)158(262)210-111(46-51-133(185)238)155(259)222-123(71-100-78-199-105-40-28-27-39-104(100)105)165(269)221-122(69-92(10)11)162(266)209-110(45-36-62-198-180(192)193)151(255)206-107(42-30-33-59-182)150(254)207-108(43-31-34-60-183)153(257)218-120(67-90(6)7)163(267)211-112(47-52-134(186)239)156(260)227-129(77-141(248)249)171(275)233-144(95(16)17)175(279)228-126(74-103-81-196-87-203-103)168(272)226-128(76-137(189)242)170(274)229-130(178(282)283)70-99-37-25-24-26-38-99/h24-28,37-40,78-81,85-98,106-132,142-145,199,236-237H,23,29-36,41-77,82-84,181-184H2,1-22H3,(H2,185,238)(H2,186,239)(H2,187,240)(H2,188,241)(H2,189,242)(H,194,201)(H,195,202)(H,196,203)(H,200,252)(H,204,265)(H,205,243)(H,206,255)(H,207,254)(H,208,258)(H,209,266)(H,210,262)(H,211,267)(H,212,276)(H,213,256)(H,214,268)(H,215,278)(H,216,281)(H,217,273)(H,218,257)(H,219,261)(H,220,270)(H,221,269)(H,222,259)(H,223,253)(H,224,263)(H,225,271)(H,226,272)(H,227,260)(H,228,279)(H,229,274)(H,230,251)(H,231,280)(H,232,250)(H,233,275)(H,234,277)(H,235,264)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,190,191,197)(H4,192,193,198)/t96-,97-,98-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-/m0/s1

InChI Key

QSJWQIQDNBBZSH-NEAXTQLLSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.